REACTION_CXSMILES
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[N+:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[NH:6][C:7]1[S:8][C:9]([CH3:14])=[CH:10][C:11]=1[C:12]#[N:13])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[NH:6][C:7]1[S:8][C:9]([CH3:14])=[CH:10][C:11]=1[C:12]#[N:13]
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(NC=2SC(=CC2C#N)C)C=CC=C1
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Name
|
|
Quantity
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1000 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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15 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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DISTILLATION
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Details
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ethyl acetate is distilled off
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Name
|
|
Type
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product
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Smiles
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NC1=C(NC=2SC(=CC2C#N)C)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |